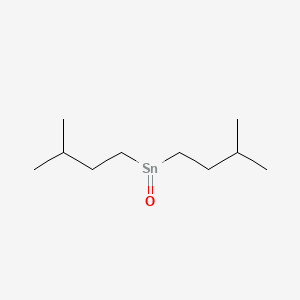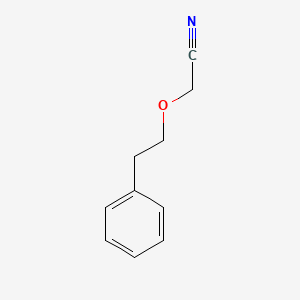
(2-Phenylethoxy)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenylethoxy)acetonitrile is an organic compound with the molecular formula C10H11NO. It is characterized by the presence of a phenyl group attached to an ethoxy group, which is further connected to an acetonitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylethoxy)acetonitrile typically involves the reaction of 2-phenylethanol with acetonitrile in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution with acetonitrile . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as phase transfer catalysts or metal catalysts may be employed to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
(2-Phenylethoxy)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: 2-Phenylethylamine.
Substitution: Various substituted acetonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Phenylethoxy)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and as a building block for various industrial processes
Mecanismo De Acción
The mechanism of action of (2-Phenylethoxy)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile or an electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes that catalyze the hydrolysis of nitriles to amides or acids. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylethanol: Similar structure but lacks the nitrile group.
Benzyl cyanide: Contains a nitrile group but differs in the position of the phenyl group.
Phenylacetonitrile: Similar nitrile functionality but different connectivity of the phenyl group.
Uniqueness
(2-Phenylethoxy)acetonitrile is unique due to the presence of both an ethoxy group and a nitrile group attached to a phenyl ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
68060-31-1 |
|---|---|
Fórmula molecular |
C10H11NO |
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
2-(2-phenylethoxy)acetonitrile |
InChI |
InChI=1S/C10H11NO/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-5H,6,8-9H2 |
Clave InChI |
UHWSKAOKIQUUAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCOCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


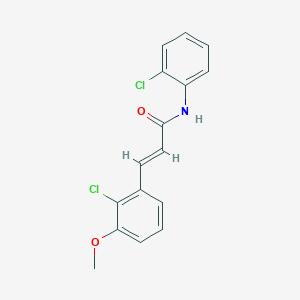
![n,n'-[(2,3,5,6-Tetramethylbenzene-1,4-diyl)dimethanediyl]diacetamide](/img/structure/B11963651.png)
![4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11963655.png)
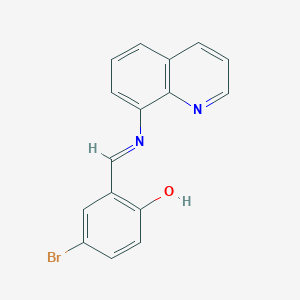
![2,4-dibromo-6-[(E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11963673.png)
![Pyrazino[2,3-b]phenazine, 2,3-diphenyl-](/img/structure/B11963678.png)
![(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B11963685.png)
![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11963691.png)
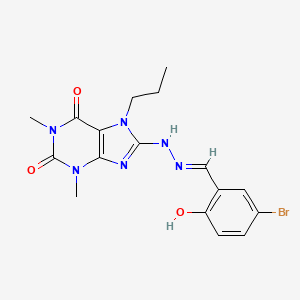

![2-{(E)-[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}phenol](/img/structure/B11963717.png)
![4-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzoic acid](/img/structure/B11963723.png)

